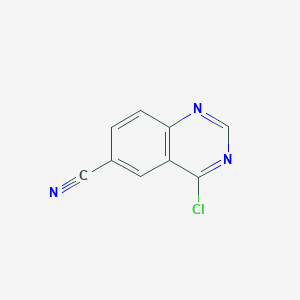![molecular formula C11H8N4O2 B189421 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 4074-58-2](/img/structure/B189421.png)
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons in the brain. This unique property has made MPTP a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In
Wirkmechanismus
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is converted to MPP+ by MAO-B in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to cell death and the degeneration of dopaminergic neurons in the substantia nigra.
Biochemische Und Physiologische Effekte
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has also been shown to cause mitochondrial dysfunction and oxidative stress, which may contribute to the pathogenesis of other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several advantages for lab experiments. It is a selective neurotoxin that specifically targets dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has a rapid onset of action and produces consistent and reproducible results. However, 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has several limitations. It is highly toxic and requires careful handling and disposal. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione also has a narrow therapeutic window, making it difficult to use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione. One area of research is the development of new neuroprotective agents that can prevent or reverse the neurotoxic effects of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione. Another area of research is the use of 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, the development of new animal models that more closely resemble the pathogenesis of Parkinson's disease may provide new insights into the disease and potential treatments.
Synthesemethoden
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione can be synthesized through a multi-step process starting from pyrimidine-2,4,6-trione. The first step involves the reaction of pyrimidine-2,4,6-trione with methylamine to form 2,4-diamino-6-methylpyrimidine. This intermediate is then reacted with 2-bromo-1,3-benzodioxole to form 2-(2-bromo-1,3-benzodioxol-5-yl)-4,6-diamino-5-methylpyrimidine. The final step involves the oxidation of the bromine to form 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione.
Wissenschaftliche Forschungsanwendungen
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has been widely used in scientific research to study the pathogenesis of Parkinson's disease. 10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a prodrug that is converted to its active metabolite, MPP+, by monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. This mechanism of action closely resembles the pathogenesis of Parkinson's disease, which is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra.
Eigenschaften
CAS-Nummer |
4074-58-2 |
|---|---|
Produktname |
10-methylbenzo[g]pteridine-2,4(3H,10H)-dione |
Molekularformel |
C11H8N4O2 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
10-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8N4O2/c1-15-7-5-3-2-4-6(7)12-8-9(15)13-11(17)14-10(8)16/h2-5H,1H3,(H,14,16,17) |
InChI-Schlüssel |
XJMWKAJCIMJIJK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
Synonyme |
10-methylisoalloxazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



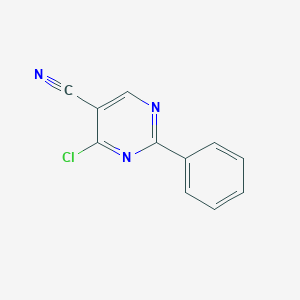
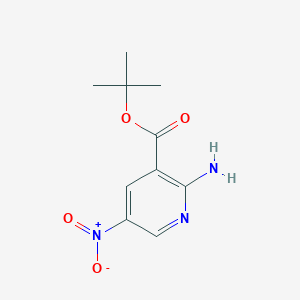
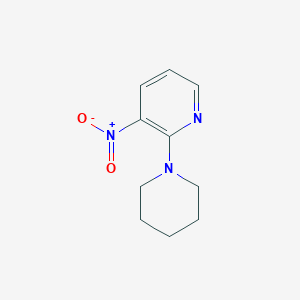
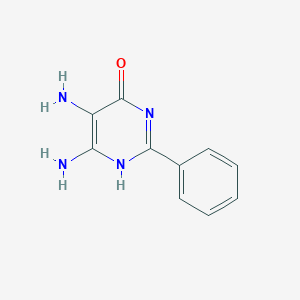
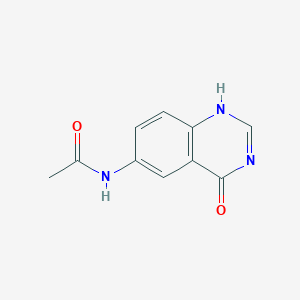
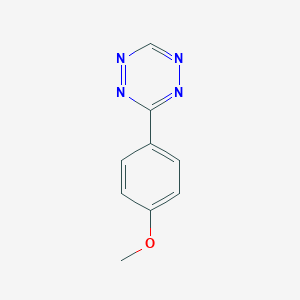
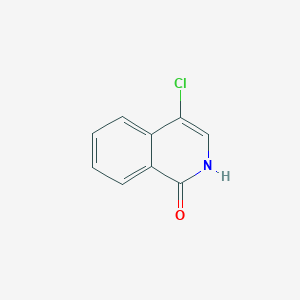
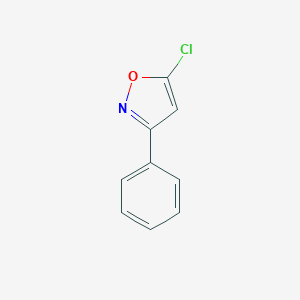
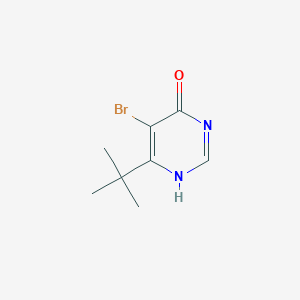
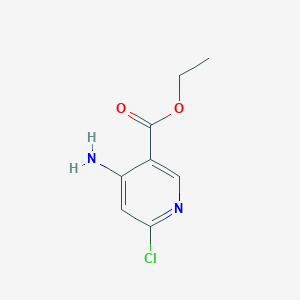
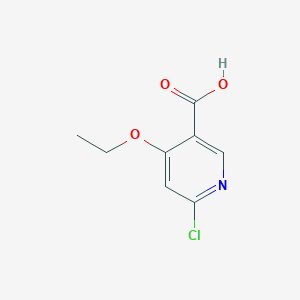
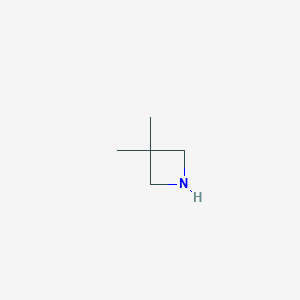
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)
